

# L-365,260: A Comprehensive Technical Guide to its Pharmacokinetics and Pharmacodynamics

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

L-365,260 is a potent and selective, non-peptide antagonist of the cholecystokinin-B (CCK-B)/gastrin receptor. This document provides an in-depth technical overview of the pharmacokinetics and pharmacodynamics of L-365,260, compiling data from various in vitro and in vivo studies. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields. This guide includes a detailed summary of its receptor binding affinity, its effects on gastric acid secretion and central nervous system pathways, and its pharmacokinetic profile in humans. All quantitative data are presented in structured tables for ease of comparison, and key experimental methodologies are described in detail. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the compound's characteristics and the methods used to investigate them.

#### Introduction

L-365,260, with the chemical name (3R(+)-N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-N'-(3-methylphenyl)urea), is a benzodiazepine derivative that acts as a competitive antagonist at CCK-B/gastrin receptors.[1] These receptors are widely distributed throughout the central nervous system and the gastrointestinal tract, where they are involved in a variety of physiological processes, including anxiety, pain perception, and gastric acid secretion.[1][2] The selectivity of L-365,260 for the CCK-B receptor over the CCK-A receptor



subtype has made it a valuable tool for elucidating the distinct roles of these receptors.[1] This guide synthesizes the available scientific literature to provide a detailed understanding of the pharmacokinetic and pharmacodynamic properties of L-365,260.

## **Pharmacodynamics**

The primary mechanism of action of L-365,260 is the competitive and stereoselective antagonism of CCK-B/gastrin receptors.[1] This interaction has been extensively characterized through in vitro binding assays and functional studies.

### **Receptor Binding Affinity**

L-365,260 exhibits high affinity for CCK-B/gastrin receptors across various species. The binding affinity is typically quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). A summary of these values is presented in Table 1.

Table 1: In Vitro Receptor Binding Affinity of L-365,260

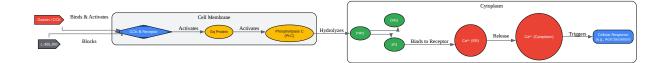
| Receptor      | Species/Tissue        | Parameter     | Value (nM)               | Reference |
|---------------|-----------------------|---------------|--------------------------|-----------|
| CCK-B/Gastrin | Guinea Pig<br>Stomach | Ki            | 1.9                      | [1][3]    |
| ССК-В         | Guinea Pig Brain      | Ki            | 2.0                      | [1][3]    |
| ССК-В         | Rat Brain             | High Affinity | Similar to Guinea<br>Pig | [1]       |
| ССК-В         | Mouse Brain           | High Affinity | Similar to Guinea<br>Pig | [1]       |
| ССК-В         | Human Brain           | High Affinity | Similar to Guinea<br>Pig | [1]       |
| CCK-B/Gastrin | Dog Tissues           | IC50          | 20-40                    | [1]       |
| CCK-B (CCK2)  | -                     | IC50          | 2                        | [4]       |
| CCK-A (CCK1)  | -                     | IC50          | 280                      | [4]       |



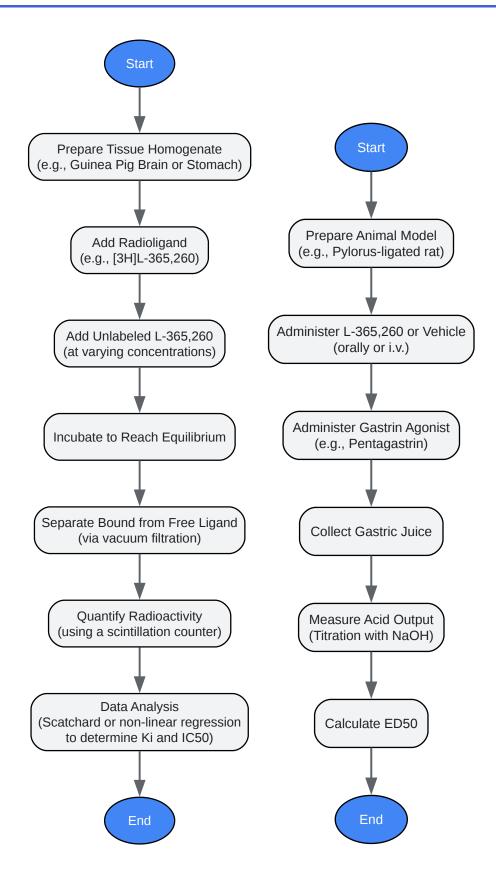
#### **Signaling Pathway**

The CCK-B receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand gastrin or cholecystokinin, initiates a signaling cascade that leads to the mobilization of intracellular calcium. This process is mediated by the Gq alpha subunit of the G-protein, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. L-365,260, as a competitive antagonist, prevents the binding of agonists to the CCK-B receptor, thereby inhibiting this signaling pathway.[5]

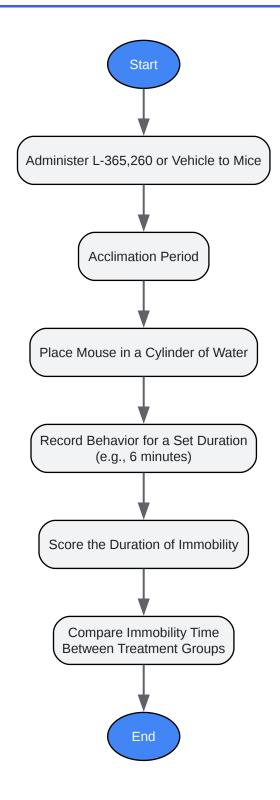












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